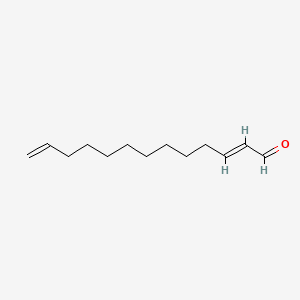
Trideca-2,12-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideca-2,12-dienal is an organic compound with the molecular formula C13H22O. It is a type of aldehyde characterized by the presence of two double bonds located at the second and twelfth positions of the tridecane chain. This compound is known for its distinctive odor and is often used in fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trideca-2,12-dienal can be synthesized through various chemical reactions. One common method involves the esterification of decadiene with acetic anhydride to form decadiene acetate, which is then oxidized to produce this compound . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trideca-2,12-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tridecanoic acid.
Reduction: Tridecanol.
Substitution: Various substituted tridecane derivatives depending on the reagents used.
Scientific Research Applications
Trideca-2,12-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other consumer products
Mechanism of Action
The mechanism of action of trideca-2,12-dienal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts that modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Trideca-2,4,6-trienal: Similar structure but with three double bonds.
Trideca-2,4-dienal: Contains two double bonds at different positions.
Trideca-2-enal: Contains a single double bond.
Uniqueness
Trideca-2,12-dienal is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and properties are required .
Properties
CAS No. |
72894-15-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(2E)-trideca-2,12-dienal |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-13H,1,3-10H2/b12-11+ |
InChI Key |
QIKYGYCMRRQODW-VAWYXSNFSA-N |
Isomeric SMILES |
C=CCCCCCCCC/C=C/C=O |
Canonical SMILES |
C=CCCCCCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


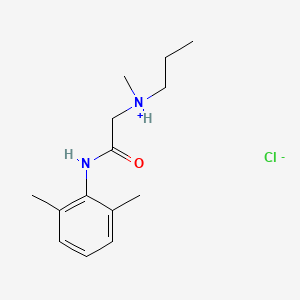
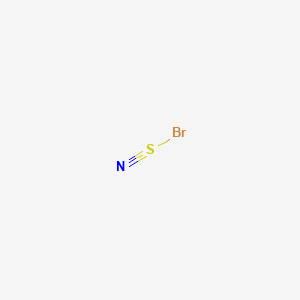
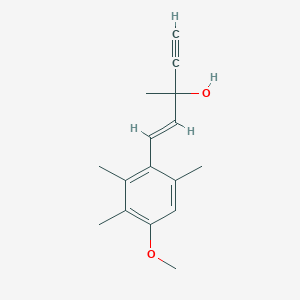
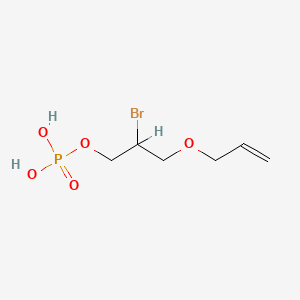
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
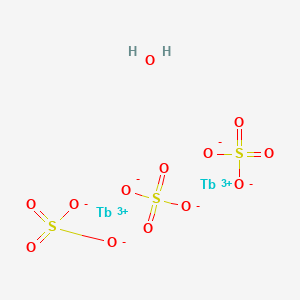
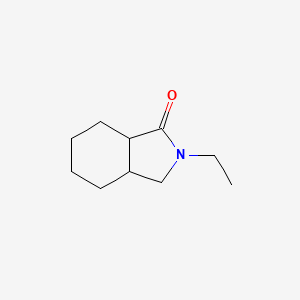
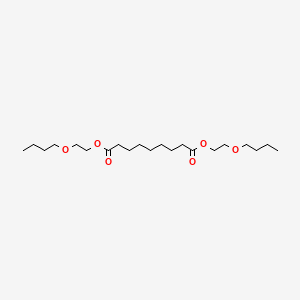
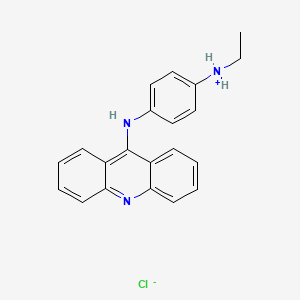
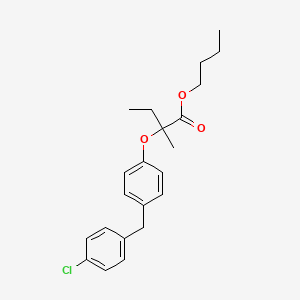
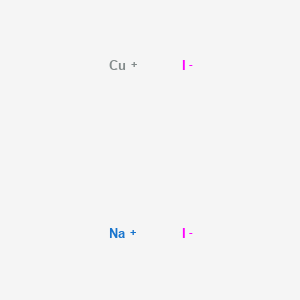
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
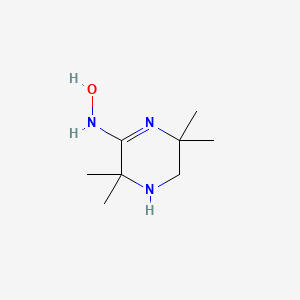
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
